Sodium thiosulfate
Description
Structure
2D Structure
Properties
Key on ui mechanism of action |
/ANTIFUNGAL ACTION OF SODIUM THIOSULFATE, USP,/...IS PROBABLY ATTRIBUTABLE TO SLOW RELEASE OF COLLOIDAL SULFUR. IN CYANIDE POISONING, SODIUM NITRITE IS INJECTED IV...TO PRODUCE METHEMOGLOBIN WHICH COMBINES WITH...CYANIDE ION & RENDERS IT TEMPORARILY INACTIVE IN FORM OF CYANMETHEMOGLOBIN. SODIUM THIOSULFATE /USP/ IS THEN INJECTED IV TO FORM NONTOXIC THIOCYANATE. THIOSULFATE SERVES AS SUBSTRATE FOR ENZYME RHODANESE, WHICH MEDIATES CONVERSION OF CYANIDE TO MUCH LESS TOXIC THIOCYANATE, WHICH IS EXCRETED IN URINE. |
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CAS No. |
7772-98-7 |
Molecular Formula |
H2NaO3S2 |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
disodium;dioxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/Na.H2O3S2/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI Key |
DHFRYQXXLLBRCD-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=S)[O-].[Na+].[Na+] |
Canonical SMILES |
OS(=O)(=S)O.[Na] |
Appearance |
Solid powder |
Color/Form |
POWDER COLORLESS MONOCLINIC CRYSTALS |
density |
1.667 1.7 g/cm³ |
melting_point |
48.5 °C |
Other CAS No. |
7772-98-7 |
physical_description |
Dry Powder; Pellets or Large Crystals; Gas or Vapor; Water or Solvent Wet Solid; Liquid Other Solid Anhydrous form is a hygroscopic, white solid; [CHEMINFO] Odorless solid; Deliquesces slightly in moist air; [Merck Index] Colorless odorless crystalline solid; [Sigma-Aldrich MSDS] COLOURLESS CRYSTALS. |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
10124-57-9 |
shelf_life |
>3 years if stored properly |
solubility |
PRACTICALLY INSOL IN ALCOHOL 50 G SOL IN 100 CC WATER; 231 G @ 100 °C Solubility in water, g/100ml at 20 °C: 20.9 |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
pentahydrate of sodium thiosulfate sodium thiosulfate sodium thiosulfate (USAN) sodium thiosulfate anhydrous sodium thiosulfate pentahydrate thiosulfuric acid, disodium salt |
vapor_pressure |
Vapor pressure at 20 °C: negligible |
Origin of Product |
United States |
Fundamental Chemical Research on Sodium Thiosulfate
Thiosulfate (B1220275) Anion Reactivity and Redox Chemistry
The thiosulfate ion (S₂O₃²⁻) exhibits complex redox behavior due to the presence of two sulfur atoms in different oxidation states, which have been debated but are often considered to be +5 and -1 for the central and terminal sulfur atoms, respectively, or an average of +2. wikipedia.org
Oxidation Reactions of the Thiosulfate Ion
Thiosulfate ions are readily oxidized by various agents, with the products depending on the strength of the oxidant and reaction conditions. A common oxidation product is tetrathionate (B1226582) (S₄O₆²⁻), which forms when thiosulfate reacts with mild oxidizing agents like iodine. This reaction is quantitatively exploited in iodometry, where thiosulfate reduces iodine to iodide while being oxidized to tetrathionate. wikipedia.orgwikipedia.org
Equation 1: Oxidation by Iodine 2 S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2 I⁻(aq) wikipedia.orgwikipedia.org
Stronger oxidizing agents, such as bromine or chlorine, can oxidize thiosulfate completely to sulfate (B86663) (SO₄²⁻). For instance, in water treatment, sodium thiosulfate is used to dechlorinate water by reducing chlorine to chloride ions, forming sulfate in the process. wikipedia.orgwikipedia.orgpatsnap.com
Equation 2: Oxidation by Chlorine S₂O₃²⁻(aq) + 4 Cl₂(aq) + 5 H₂O(l) → 2 SO₄²⁻(aq) + 8 Cl⁻(aq) + 10 H⁺(aq) wikipedia.org
Under acidic conditions, thiosulfate can disproportionate, yielding elemental sulfur (S) and sulfur dioxide (SO₂). This reaction is often used to generate sulfur colloids. wikipedia.orgbu.edu
Equation 3: Disproportionation in Acid 8 S₂O₃²⁻(aq) + 16 H⁺(aq) → 8 SO₂(g) + S₈(s) + 8 H₂O(l) wikipedia.org
In biological systems, various bacteria utilize thiosulfate as an electron donor. For example, some sulfur bacteria oxidize thiosulfate to sulfate via the Sox pathway, or to tetrathionate using thiosulfate dehydrogenase (TsdA). nih.gov The products of thiosulfate oxidation by Thiobacillus thioparus include sodium sulfate, sulfuric acid, and elemental sulfur. nih.gov
Reduction Reactions Involving this compound
While primarily known as a reducing agent in its oxidation reactions, this compound itself can undergo reduction, particularly in biological contexts. For instance, in certain bacteria like Salmonella enterica, thiosulfate can act as a respiratory electron acceptor, being reduced to hydrogen sulfide (B99878) (HS⁻) and hydrogen sulfite (B76179) (HSO₃⁻) by the enzyme thiosulfate reductase. This process is endergonic and driven by the proton motive force (PMF) across the cytoplasmic membrane. asm.org
Equation 4: Biological Reduction of Thiosulfate S₂O₃²⁻ + 2H⁺ + 2e⁻ → HS⁻ + HSO₃⁻ asm.org
This compound also functions as a reducing agent in various industrial and analytical applications. It is used in photography to dissolve unreacted silver halides by forming soluble silver thiosulfate complexes, thereby "fixing" the image. wikipedia.orgpatsnap.com In gold extraction, thiosulfate can be used as a less toxic alternative to cyanide, forming soluble gold thiosulfate complexes. byjus.come3s-conferences.org
Electron Transfer Mechanisms in this compound Reactions
Electron transfer mechanisms involving thiosulfate can proceed via different pathways, including outer-sphere and inner-sphere mechanisms, depending on the oxidant and reaction conditions.
In the oxidation of thiosulfate by metal complexes, such as hexachloroiridate(IV) or osmium(III) phenanthroline complexes, outer-sphere electron transfer mechanisms have been inferred. researchgate.netresearchgate.net In an outer-sphere mechanism, electron transfer occurs without significant changes in the coordination spheres of the reactants. For example, in the oxidation of thiosulfate by [Os(phen)₃]³⁺ complexes, the rate constants increase with the reduction potential of the oxidant, suggesting an outer-sphere pathway involving S₂O₃⁻ and S₄O₆³⁻ as primary intermediates. researchgate.net
Conversely, inner-sphere mechanisms involve a shared ligand between the reductant and oxidant during electron transfer. For instance, in the oxidation of thiosulfate by copper(II) ions in aqueous ammonia (B1221849), the mechanism suggests a substitution of the thiosulfate ion into the coordination sphere of a triamminecopper(II) complex, followed by a one-equivalent electron transfer to form copper(I) and S₂O₃⁻ ions, which then dimerize to tetrathionate. rsc.org
In enzymatic systems, such as the Sox pathway for thiosulfate oxidation, the mechanism can involve the formation of disulfide bonds and the participation of heme-containing enzymes. The SoxAX complex, a heterodimeric c-type cytochrome, catalyzes the initial step of thiosulfate oxidation by forming a disulfide linkage between the sulfane sulfur of thiosulfate and a cysteine residue on the sulfur carrier protein SoxYZ. nih.govnih.govembopress.org Similarly, thiosulfate dehydrogenase (TsdA) catalyzes the oxidative conjugation of two thiosulfate molecules to form tetrathionate, with the reaction proceeding via a cysteine S-thiosulfonate intermediate formed on a cysteine ligand to the active site heme. nih.govnih.govuea.ac.uk
Spectroscopic Investigations of this compound and its Derivatives
Spectroscopic techniques are crucial for elucidating the structure, bonding, and reaction mechanisms of this compound and its derivatives.
Nuclear Magnetic Resonance Studies of Thiosulfate Ions
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the local environment and connectivity of atoms within molecules. While specific detailed NMR studies focusing solely on thiosulfate ions were not extensively detailed in the provided snippets, NMR is a standard technique for characterizing chemical compounds and their derivatives. The thiosulfate ion itself has a tetrahedral geometry around the central sulfur atom, with a C₃v symmetry. wikipedia.org The S-S bond distance in this compound is approximately 201 pm, consistent with a single bond, and the S-O distances are slightly shorter than those in sulfate. wikipedia.org More advanced NMR techniques, such as Sulfur-33 NMR, could potentially be used to probe the distinct sulfur environments within the thiosulfate ion, given its two sulfur atoms with different chemical shifts and oxidation states.
Spectrophotometric Analysis of this compound Reactions
Spectrophotometric methods, particularly UV-Vis spectroscopy, are widely employed to monitor the kinetics and products of reactions involving this compound due to the distinct absorption characteristics of thiosulfate and its reaction products.
Thiosulfate ions exhibit a strong absorbance peak in the UV region, typically around 214-216 nm. researchgate.net This characteristic absorption allows for the spectrophotometric determination of thiosulfate concentrations in solutions. researchgate.netspectroscopyonline.com
Table 1: UV-Vis Absorbance of Thiosulfate and Sulfate Ions
| Compound | Wavelength (nm) | Absorbance Level | Reference |
| Thiosulfate (S₂O₃²⁻) | 214-216 | Strong | researchgate.net |
| Sulfate (SO₄²⁻) | 190-290 | Very low | researchgate.net |
Spectrophotometry is also used to study the kinetics of thiosulfate reactions. For example, the oxidation of thiosulfate by hexacyanoferrate(III) has been investigated spectrophotometrically to determine reaction rates and mechanisms. researchgate.net Changes in absorbance over time can reveal the consumption of reactants or the formation of colored products or intermediates. In the reaction of this compound with iron(III) nitrate (B79036), an unstable dark violet complex, [Fe(S₂O₃)₂(H₂O)₂]⁻, is initially formed, which then turns colorless as thiosulfate reduces iron(III) to iron(II). This color change can be monitored spectrophotometrically. rsc.org
Furthermore, the photodegradation of certain compounds in the presence of this compound can be analyzed using UV-Vis spectroscopy, where changes in emission bands and the emergence of new absorption bands indicate the formation of new compounds during photo-oxidation reactions. nih.govgotriple.eu The colorimetric detection of lead ions (Pb²⁺) using gold nanoparticles modified with this compound also relies on changes in the surface plasmon resonance (SPR) absorption, which can be detected by UV-Vis spectroscopy. rsc.org
Table 2: Examples of Spectrophotometric Applications in Thiosulfate Research
| Application | Monitored Property/Observation | Reference |
| Determination of Thiosulfate Concentration | Strong absorbance peak at 214-216 nm | researchgate.netspectroscopyonline.com |
| Kinetics of Oxidation by Hexacyanoferrate(III) | Changes in absorbance over time | researchgate.net |
| Reaction with Iron(III) Nitrate | Formation of dark violet complex, subsequent decoloration | rsc.org |
| Photodegradation Studies | Emergence of new UV-Vis bands, shifts in emission bands | nih.govgotriple.eu |
| Colorimetric Detection of Pb²⁺ | Decrease in surface plasmon resonance (SPR) absorption of Au NPs | rsc.org |
Theoretical Studies on this compound Molecular Behavior
Theoretical studies, employing advanced computational chemistry techniques, provide invaluable insights into the electronic structure and reactivity of this compound and its constituent thiosulfate ion (S₂O₃²⁻). These studies complement experimental observations by elucidating molecular geometries, energy landscapes, and reaction pathways at an atomic and electronic level.
Modeling Reaction Mechanisms of this compound
Computational modeling plays a critical role in elucidating the intricate reaction mechanisms involving this compound, often complementing experimental kinetic studies. These models help in understanding reaction pathways, identifying intermediates, and predicting kinetic and thermodynamic parameters.
One extensively studied reaction is the oxidation of thiosulfate by ozone in aqueous environments. A detailed reaction mechanism has been proposed, which accounts for the formation of various products, including sulfate (SO₄²⁻), trithionate (B1219323) (S₃O₆²⁻), and tetrathionate (S₄O₆²⁻). escholarship.orgrsc.org This mechanism involves the initial formation of an S₂O₃OOO²⁻ intermediate and considers the pH dependence of the reaction pathways, as well as the roles of transient species like dithionite (B78146) (S₂O₄²⁻) and bisulfite (HSO₃⁻). escholarship.orgrsc.org
The reaction of this compound with hydrochloric acid is another well-investigated system. This acid-catalyzed reaction is complex, involving the protonation of thiosulfate to form the reactive intermediate HS₂O₃⁻. flinnsci.com This intermediate then undergoes further reactions, leading to the formation of polymeric sulfur species and ultimately elemental sulfur (S₈) in the form of a precipitate, along with sulfur dioxide (SO₂). flinnsci.comolabs.edu.inchemicals.co.uk The rate of this reaction is directly proportional to the concentration of this compound. olabs.edu.in
In slightly alkaline conditions, the reaction between thiosulfate and chlorine dioxide has been studied using stopped-flow techniques. The mechanism involves the irreversible formation of a •S₂O₃ClO₂²⁻ radical, which subsequently leads to the production of tetrathionate and chlorite. acs.org
Studies on the oxidation of this compound by potassium ferrate (VI) in alkaline media have also employed kinetic modeling to propose plausible mechanisms and determine rate-controlling steps. chemijournal.com
Furthermore, theoretical studies, particularly those employing DFT, have been instrumental in understanding the interaction of thiosulfate with metal ions, such as copper. In the context of copper sulfide synthesis, the reaction between copper ions and this compound involves the formation of solid intermediate products, such as Na₂[Cu₃(S₂O₃)₂(OH)], which act as sacrificial templates. acs.orgresearchgate.net DFT calculations have provided insights into the electronic structure and p(S)-d(Cu) orbital interactions during these complex processes. acs.org
Thiosulfate also participates in the formation and reactions of polythionates. Computational models have been developed to describe the kinetics and mechanisms of reactions between thiosulfate and other polythionates, such as hexathionate (S₆O₆²⁻), revealing both sulfur-chain elongating and shortening pathways. acs.orguvm.edu These detailed mechanistic studies are crucial for understanding sulfur redox transformations in various environments. uvm.edu
The following table outlines key reactions involving this compound and aspects of their modeled mechanisms:
| Reaction System | Key Mechanistic Features/Intermediates | Primary Products |
| Thiosulfate + Ozone (aqueous) | Formation of S₂O₃OOO²⁻ intermediate; pH-dependent pathways; involvement of S₂O₄²⁻ and HSO₃⁻. escholarship.orgrsc.org | SO₄²⁻, S₃O₆²⁻, S₄O₆²⁻ escholarship.orgrsc.org |
| This compound + Hydrochloric Acid | Acid-catalyzed; formation of HS₂O₃⁻ intermediate; polymerization of sulfur species. flinnsci.comolabs.edu.in | Elemental sulfur (S₈), SO₂ flinnsci.comolabs.edu.inchemicals.co.uk |
| Thiosulfate + Chlorine Dioxide (alkaline) | Irreversible formation of •S₂O₃ClO₂²⁻ radical. acs.org | S₄O₆²⁻, Chlorite acs.org |
| Thiosulfate + Potassium Ferrate (VI) | Rate-controlling step identified in alkaline media. chemijournal.com | Oxidation products (e.g., Sulfate) chemijournal.com |
| Thiosulfate + Copper Ions | Formation of solid intermediate sacrificial templates (e.g., Na₂[Cu₃(S₂O₃)₂(OH)]). acs.org | Copper sulfide (CuS) acs.org |
| Thiosulfate + Polythionates (e.g., Hexathionate) | Sulfur-chain elongation and shortening pathways. acs.org | Various polythionates, elemental sulfur acs.org |
Mechanistic Studies of Sodium Thiosulfate Activity
Chelation Properties and Mechanisms of Sodium Thiosulfate (B1220275)
Sodium thiosulfate acts as a chelating agent, forming stable complexes with various metal cations. This property is crucial for its role in detoxifying certain metal poisonings and for its effects in biological systems.
This compound is a recognized chelator of several important metal cations, including calcium (Ca²⁺), copper (Cu²⁺), and iron (Fe²⁺/Fe³⁺) nih.govresearchgate.netresearchgate.net. Its chelating action on calcium ions is considered a primary mechanism contributing to its positive outcomes in the clinical management of conditions like calciphylaxis, where it helps to reduce vascular calcification nih.govresearchgate.net.
Thiosulfate ions readily form diverse complexes with transition metal ions wikipedia.orgwikipedia.org. In photographic processing, this compound functions as a fixer by dissolving unexposed silver halides, such as silver bromide (AgBr), through the formation of soluble silver thiosulfate complexes like [Ag(S₂O₃)₂]³⁻ wikipedia.orgrsc.orgwikipedia.org. This ability to dissolve silver ions is analogous to its capacity to dissolve gold ions, leading to its exploration as a less toxic alternative to cyanide in gold and silver extraction wikipedia.orgwikipedia.org.
With iron(III) ions, thiosulfate forms a deep violet complex anion, Fe(S₂O₃)₂⁻ rsc.orgresearchgate.net. In the presence of copper(II) ions, thiosulfate undergoes a redox reaction, reducing copper(II) to copper(I) and subsequently forming colorless complex ions, such as [Cu₂(S₂O₃)₂]²⁻, by complexing the copper(I) rsc.orgmdpi.com. Copper cations can also influence thiosulfate leaching processes for gold and silver by acting as oxidizing agents, which helps to prevent the loss of thiosulfate due to oxidation researchgate.net.
The formation of soluble complexes is a key mechanism by which this compound sequesters metal ions. By binding to pro-oxidative cation metals like iron and copper, STS can mitigate their harmful effects in biological systems nih.govresearchgate.netresearchgate.net. This sequestration is particularly important in contexts where these metals contribute to oxidative stress or pathological calcification. The strong chemical affinity between thiosulfate and certain metal ions, such as silver, results in high formation constants for these soluble complexes, facilitating their removal or neutralization mdpi.com. In industrial applications, this property is exploited to remove unexposed silver halide in photography and is being investigated for the extraction of precious metals from ores wikipedia.orgatamankimya.comchemtradeasia.com.
Anti-inflammatory Pathways Modulated by this compound
This compound exhibits significant anti-inflammatory properties, modulating various pathways involved in the inflammatory response nih.govresearchgate.netresearchgate.netnih.govnih.govjneurology.comjneurology.commdpi.comresearchgate.netnih.govmdpi.com.
This compound has been shown to inhibit the production and release of key inflammatory mediators. For instance, it attenuates lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-α (TNFα), in models of acute lung injury and in cultured endothelial cells nih.govmdpi.comnih.gov. This inhibition contributes to its observed effect in reducing lung tissue inflammation following polymicrobial sepsis nih.gov. Furthermore, STS helps to decrease the generation of reactive oxygen species (ROS) in cultured endothelial cells, which are significant contributors to inflammatory processes nih.govmdpi.com.
The anti-inflammatory effects of STS are partly associated with the downregulation of the IKK/NFκB signaling pathway nih.gov. Hydrogen sulfide (B99878) (H₂S), which can be generated from STS, also contributes to anti-inflammatory effects by inhibiting nuclear factor-κB (NFκB) dependent signaling nih.gov. In neuroinflammatory contexts, STS has demonstrated the ability to protect neuronal cells from damage induced by inflammatory agents released from activated glial cells, specifically by reducing the release of TNFα and IL-6 jneurology.comjneurology.comnih.gov.
Effect of this compound on Inflammatory Cytokine Production
| Inflammatory Mediator | Condition (LPS-induced) | Level Without STS (pg/ml) | Level With STS (pg/ml) | Reference |
| Interleukin-6 (IL-6) | Mouse Lung | 313 ± 164 | 79 ± 27 | nih.gov |
| Tumor Necrosis Factor-α (TNFα) | Glial Cells (LPS/IFNγ-stimulated) | Reduced by STS | Reduced by STS | nih.gov |
This compound, particularly as a donor of hydrogen sulfide (H₂S), modulates critical cellular signaling pathways. It contributes to anti-apoptotic signaling by inhibiting the phosphorylation of c-Jun N-terminal kinases (JNK) nih.govmdpi.com. JNK is a protein that is typically upregulated by inflammatory cytokines and extracellular stresses and plays a crucial role in apoptotic signaling nih.gov. Studies indicate that STS treatment can inhibit JNK phosphorylation nih.gov. Additionally, STS has been observed to activate Erk 1/2 and block JNK, which leads to the inhibition of apoptosis by preventing the dephosphorylation of the pro-apoptotic protein Bad and downregulating the anti-apoptotic protein Bcl-2 nih.gov.
Beyond JNK, thiosulfate also influences the Nrf2 signaling pathway. It activates the nuclear factor erythroid-related factor 2 (Nrf2) system through structural changes in Kelch-like ECH-associated protein 1 (Keap1) proteins and the induction of phosphorylated AKT nih.gov. This activation leads to the nuclear translocation of phosphorylated Nrf2, which then binds to antioxidant response elements (ARE) to promote the expression of various antioxidative gene clusters, thereby enhancing cellular cytoprotective effects against oxidative stress nih.gov.
Neuromodulatory and Neuroprotective Mechanisms Mediated by this compound
This compound demonstrates significant neuromodulatory and neuroprotective effects, contributing to its potential in addressing neurological conditions nih.govresearchgate.netresearchgate.netjneurology.commdpi.com. As a hydrogen sulfide (H₂S) donor or mimetic, STS influences the behavior of N-methyl-D-aspartate (NMDA) receptors and modulates second messenger systems, including intracellular calcium (Ca²⁺) concentration and cyclic adenosine (B11128) monophosphate (cAMP) levels, thereby providing neuromodulation nih.govmdpi.com.
The neuroprotective mechanisms mediated by H₂S, derived from STS, include antioxidant, anti-inflammatory, and antiapoptotic effects in pathological conditions nih.govmdpi.com. STS has been shown to protect against neuronal ischemia-reperfusion injury ahajournals.org. A key neuroprotective mechanism involves the inhibition of caspase-3 activity through persulfidation at Cys163 in caspase-3 nih.govahajournals.org. Thiosulfate, as an oxidation product of H₂S, is considered a "carrier" molecule for H₂S's beneficial effects, and its transport into cells is facilitated by mechanisms such as the sodium sulfate (B86663) cotransporter 2 (SLC13A4, NaS-2) ahajournals.org. Furthermore, STS attenuates glial-mediated neuroinflammation, a process closely linked to the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease jneurology.comjneurology.comnih.gov. By reducing reactive oxygen species (ROS)-induced increases in neuronal kinase activity, STS may also help to decrease tau hyperphosphorylation and protein misfolding, which are implicated in neurodegeneration mdpi.com.
Synthetic Chemistry Applications of Sodium Thiosulfate
Synthesis of Sulfur-Containing Organic Compounds
Sodium thiosulfate (B1220275) plays a significant role in the synthesis of various sulfur-containing organic compounds, often acting as a convenient and odorless sulfur surrogate.
Acyl-Bunte Salt Reactions and Amide Synthesis
Sodium thiosulfate pentahydrate can be utilized as a sulfur source for the synthesis of aryl amides. In this method, this compound reacts with organic anhydrides to generate acyl-Bunte salts. nih.govereztech.comfishersci.ie These acyl-Bunte salts then react with aryl azides through the in situ generation of thiocarboxylates, leading to the formation of aryl amides. nih.govereztech.comfishersci.ie This approach offers several advantages, including operational simplicity, the production of structurally diverse products with favorable yields, the use of less toxic and odorless reagents, and ease of applicability to large-scale operations. nih.govereztech.comfishersci.ie
Heteroaryl Thioether Synthesis
The synthesis of unsymmetrical heteroaryl thioethers can be achieved through a multicomponent reaction involving heteroaryl chlorides, alcohols, and this compound pentahydrate. wikipedia.orgfishersci.atwikipedia.orgfishersci.ca A notable aspect of this synthesis is its adherence to green chemistry principles, often proceeding under catalyst-free, additive-free, and solvent-free conditions. fishersci.atwikipedia.orgfishersci.ca Mechanistic studies indicate that the crystal water present in this compound pentahydrate is crucial. It facilitates the generation of key thiol intermediates and the byproduct sodium bisulfate (NaHSO₄), which subsequently catalyzes the dehydrative substitution of alcohols with the thiols to afford the desired thioethers. fishersci.atwikipedia.orgfishersci.ca
Thia-Michael Additions using Bunte Salts as Thiol Surrogates
Bunte salts, or sodium S-alkyl thiosulfates, are readily prepared from the reaction of odorless and inexpensive this compound with organic halides. wikipedia.orgfishersci.caatamanchemicals.comchemistrylearner.comlaballey.com These Bunte salts serve as effective and odorless thiol precursors in acid-catalyzed thia-Michael additions. wikipedia.orgfishersci.caatamanchemicals.comchemistrylearner.comfishersci.fi This protocol provides an efficient pathway for the synthesis of β-sulfido carbonyl compounds. wikipedia.orgfishersci.caatamanchemicals.comchemistrylearner.com
Allyl Sulfide (B99878) Synthesis via Organosamarium Reagents
Allyl sulfides can be synthesized through the reaction of organosamarium reagents with sodium alkyl thiosulfates. fishersci.fifishersci.seatamanchemicals.comfishersci.ca The proposed reaction mechanism involves both organosamarium(II) and organosamarium(III) intermediates. fishersci.fifishersci.seatamanchemicals.com The formation of allyl sulfides is observed when the reaction is carried out at elevated temperatures, such as 60 °C. fishersci.se
Role in Inorganic Compound Synthesis
Beyond organic transformations, this compound is also instrumental in the synthesis of various inorganic compounds, particularly metal sulfides.
Green Synthesis of Metal Sulfides (e.g., Copper Sulfide)
This compound is widely employed as a sulfur source for the green synthesis of metal sulfides, including copper sulfide (CuS). fishersci.cawikidata.orgfishersci.atamericanelements.comwikipedia.orgamericanelements.comloradchemical.com This method aligns with green chemistry guidelines as it generally does not require elevated temperatures (often below 100 °C) or the addition of surfactants and stabilizing agents. fishersci.at
The synthesis of copper sulfide from copper salts and this compound is typically a two-step process. fishersci.atamericanelements.comloradchemical.com In the first step, an intermediate product forms, which then acts as a sacrificial template. fishersci.atamericanelements.comloradchemical.com Structural analysis has revealed that this intermediate product can be composed of sodium, copper(I), thiosulfate anion, and hydroxyl groups, with a suggested formula of Na₂[Cu₃(S₂O₃)₂(OH)]. fishersci.atamericanelements.comloradchemical.com Ex situ time-resolved X-ray diffraction (XRD) studies have indicated that this intermediate compound decomposes sequentially to chalcocite (Cu₂S) and subsequently to covellite (CuS) during the reaction. fishersci.atamericanelements.comloradchemical.com
The morphology of the resulting copper sulfide can be influenced by various synthesis parameters, including the reaction temperature in both steps, the solvent composition (e.g., ratios of water and ethylene (B1197577) glycol), and the choice of copper precursor (e.g., copper sulfate (B86663), copper nitrate (B79036), or copper chloride). fishersci.atamericanelements.comloradchemical.com For instance, adjusting the ethylene glycol content can lead to hexagonal rod-like intermediate products that decompose into tubular copper sulfide at room temperature. fishersci.atamericanelements.comloradchemical.com In aqueous solvents with low precursor concentrations, the direct precipitation of spherical CuS from the solution can occur. fishersci.atamericanelements.comloradchemical.com
Influence of Synthesis Parameters on Product Morphology and Composition
The morphology and composition of products synthesized with this compound can be significantly influenced by various reaction parameters. Studies have demonstrated the ability to control the shape and dimensions of materials by carefully adjusting conditions during synthesis.
One notable application is in the green synthesis of copper sulfide (CuS) from copper salts and this compound. This process is understood to be a two-step reaction involving an intermediate product that acts as a sacrificial template. fishersci.seatamankimya.com Researchers have investigated the impact of several parameters on the morphology of both the intermediate and final CuS products, including reaction temperature, the ratio of solvents (water and ethylene glycol), and the choice of copper precursor (e.g., copper sulfate, copper nitrate, copper chloride). fishersci.seatamankimya.com For instance, adjusting the ethylene glycol content can lead to the formation of hexagonal rod-like intermediate products with variable dimensions, which can then decompose into tubular copper sulfide at room temperature. atamankimya.com In aqueous solutions with low precursor concentrations (<0.10 M), the direct precipitation of spherical CuS from the solution can occur. fishersci.seatamankimya.com The intermediate product identified in this synthesis was found to be composed of sodium, copper(I), thiosulfate anion, and hydroxyl groups, suggesting a formula of Na₂[Cu₃(S₂O₃)₂(OH)]. fishersci.seatamankimya.com Ex situ time-resolved X-ray diffraction (XRD) studies indicated that this intermediate decomposes sequentially to chalcocite (Cu₂S) and then to covellite (CuS). fishersci.se Furthermore, the choice of copper precursor can also affect the final morphology; for example, using copper chloride instead of copper sulfate in specific solvent ratios can result in "flower-like" structures composed of nanoplates, which may offer increased surface area for catalytic applications. fishersci.se
The crystallization of this compound pentahydrate itself is also subject to parameter control to achieve desired product characteristics. A method for crystallizing this compound pentahydrate involves continuously feeding a this compound solution (concentration less than 51 Bé') into an Oslo cooling crystallizer. fishersci.fi Key parameters for obtaining large and uniform crystals (over 3mm in granularity with purity exceeding 99%) include a crystallization temperature range of 30 to 38 °C and a retention time of 15 to 20 hours. fishersci.fi
In the electrosynthesis of sulfur nanoparticles (S-NPs) from thiosulfate ions, the particle size can be precisely controlled by varying the initial concentration of thiosulfate. rmreagents.com Lower this compound concentrations (e.g., 0.01 M) tend to yield larger sulfur nanoparticles, while higher concentrations (e.g., 0.5 M) result in significantly smaller particles, with sizes adjustable between 35 and 65 nm. rmreagents.com Similarly, the synthesis of manganese dioxide hydrosols using this compound as a reducing agent can produce stable hydrosols with particle sizes ranging from 20 to 50 nm. mims.com
Beyond its own crystallization and the synthesis of other inorganic compounds, this compound is also a component in the formation of various types of nanoparticles. For instance, anhydrous this compound particles can exhibit mean particle size distributions (PSD) ranging from approximately 5 μm to 300 μm. atamanchemicals.com In the context of drug delivery, this compound-loaded nanoparticles have been studied, where parameters such as the aqueous-phase volume and the ratio of polymers (e.g., PEG-PLA-CPLA to F127) influence the mean particle diameter, with reported sizes ranging from 229 nm to 331 nm depending on the formulation. ereztech.com
Table 1: Influence of Synthesis Parameters on Product Morphology and Composition (Interactive Data)
| Product Synthesized | Key Reactants/Components | Synthesis Parameters Varied | Observed Morphological/Compositional Changes | Relevant Findings |
| Copper Sulfide (CuS) | Copper salts, this compound | Reaction temperature, Solvent ratio (H₂O/EG), Copper precursor (CuSO₄, Cu(NO₃)₂, CuCl₂) | Spherical, tubular, or flower-like (nanoplates) CuS; Formation of intermediate Na₂[Cu₃(S₂O₃)₂(OH)] | Temperature and solvent ratio affect rod length and diameter of intermediate; Copper precursor influences final shape (e.g., CuCl₂ yields nanoplates). fishersci.seatamankimya.com |
| This compound Pentahydrate | This compound solution | Crystallization temperature, Retention time | Large, uniform crystals (granularity > 3mm, purity > 99%) | Optimal temperature 30-38 °C, retention time 15-20 hours. fishersci.fi |
| Sulfur Nanoparticles (S-NPs) | Thiosulfate ion (electrosynthesis) | Initial concentration of thiosulfate | Particle size (35-65 nm) | Lower concentrations yield larger S-NPs; higher concentrations yield smaller S-NPs. rmreagents.com |
| Manganese Dioxide Hydrosols | Potassium permanganate, this compound | Not explicitly detailed in snippet for specific morphology control, but overall synthesis conditions | Stable hydrosols with particle size 20-50 nm | This compound acts as a reducing agent. mims.com |
| This compound-loaded Nanoparticles | This compound, PEG-PLA-CPLA, F127 | Aqueous-phase volume, Polymer ratio | Mean particle diameter (229-331 nm) | Varying aqueous-phase volume (0.3-0.5 mL) and PEG-PLA-CPLA to F127 ratio (1:0.5 to 1:2) affects particle size. ereztech.com |
Catalytic Roles of this compound in Organic and Inorganic Synthesis
While this compound is a highly versatile compound with significant utility in various synthetic processes, its primary roles in organic and inorganic synthesis are typically as a reactant, often functioning as a reducing agent or a complexing agent, rather than directly as a catalyst. 16streets.comamericanelements.com Its ability to undergo redox reactions and form complexes with metal ions makes it a valuable reagent for chemical transformations. americanelements.com
In many reactions where this compound participates, other substances act as the catalysts to facilitate the reaction. For instance, in the reduction of iron(III) nitrate by this compound, transition metal ions such as copper(II), cobalt(II), and iron(II) ions are employed as catalysts to accelerate the process. atamanchemicals.com In this specific reaction, thiosulfate acts as a reducing agent, converting iron(III) to iron(II) ions. atamanchemicals.com
Another example involves the oxidation of this compound by hydrogen peroxide to form sulfuric acid. This reaction can be catalyzed by ammonium (B1175870) molybdate, which speeds up the rate of the chemical change. fishersci.at Similarly, the decomposition of this compound in the presence of acids is an acid-catalyzed redox reaction where hydrogen ions act as the catalyst, leading to the formation of sulfur, sulfur dioxide, and water. americanelements.comalfa-chemistry.com
Furthermore, this compound is utilized as a reactant in the transformation of arylboronic acids into organodisulfides, a process that is catalyzed by specific polyoxometalate-based chromium(III) catalysts. nih.gov In these instances, this compound provides the sulfur component for the formation of the organodisulfides. nih.gov
Therefore, while this compound is integral to numerous synthetic pathways, its function is predominantly as a key reactant or reagent, contributing to the chemical transformation, with the catalytic acceleration often provided by other chemical species.
Analytical Chemistry Research Utilizing Sodium Thiosulfate
Iodometric Titrations for Oxidizing Agent Quantification
Iodometric titration is a fundamental volumetric chemical analysis technique categorized as a redox titration. This method quantifies oxidizing agents by measuring the amount of iodine liberated in a reaction, with the endpoint signaled by the appearance or disappearance of elementary iodine uni.lu. Sodium thiosulfate (B1220275) serves as a standard reducing agent (titrant) in these titrations uni.luwikipedia.orgresearchgate.net.
The analytical process involves two primary steps. First, the oxidizing agent in the sample reacts with an excess of iodide ions (I⁻), leading to the quantitative liberation of iodine (I₂) uni.luwikipedia.orglibretexts.orgstackexchange.com. This liberated iodine, often existing as the triiodide ion (I₃⁻) in the presence of excess iodide, is then titrated with a standardized solution of sodium thiosulfate uni.lu. A starch solution is commonly employed as an indicator in iodometric titrations. Starch forms a distinct deep blue-black complex with iodine, providing a clear visual cue that disappears as the iodine is completely reduced to colorless iodide ions at the titration's endpoint uni.luwikipedia.orglibretexts.orgstackexchange.comfishersci.fi.
Stoichiometry and Reaction Kinetics in Iodometry
The quantitative nature of iodometric titrations relies on well-defined stoichiometric relationships. The core reaction between the liberated iodine (or triiodide ion) and this compound is a redox reaction where thiosulfate ions are oxidized to tetrathionate (B1226582) ions, and iodine is reduced to iodide ions researchgate.netfishersci.fi.
Key Reactions in Iodometry:
Liberation of Iodine: An oxidizing agent (Ox. Agent) reacts with iodide ions to produce iodine. Ox. Agent + nI⁻ → Products + I₂
Titration Reaction: The liberated iodine reacts with thiosulfate ions. In aqueous solutions containing iodide, iodine typically forms the triiodide ion (I₃⁻), which then reacts with thiosulfate: I₃⁻(aq) + 2S₂O₃²⁻(aq) → S₄O₆²⁻(aq) + 3I⁻(aq) uni.lufishersci.fi
Table 1: Stoichiometry of the Iodine-Thiosulfate Reaction
| Reactant/Product | Chemical Formula | Change in Oxidation State (Sulfur/Iodine) | Role |
| Triiodide Ion | I₃⁻ | I (0 to -1) | Oxidizing Agent |
| Thiosulfate Ion | S₂O₃²⁻ | S (+2 to +2.5) | Reducing Agent |
| Tetrathionate Ion | S₄O₆²⁻ | S (+2.5) | Product |
| Iodide Ion | I⁻ | I (-1) | Product |
Methodological Advancements in Thiosulfate Titrimetry
Advancements in thiosulfate titrimetry have focused on improving precision, accuracy, and automation. In dissolved oxygen measurements, for example, the traditional visual endpoint determination in Winkler titrations, which rely on thiosulfate, has been superseded by automated potentiometric methods. This transition enhances the objectivity and reproducibility of the endpoint detection.
Thermometric titrations represent another methodological advancement where thiosulfate is employed as a titrant. This technique is practical for determining metal ions such as Cu(II). In such applications, potassium iodide can be integrated with the thiosulfate titrant to minimize any potential losses of iodine during the titration process. Beyond traditional titrimetry, modern analytical techniques like Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are utilized for the quantification of elements, including impurities within this compound itself, offering high sensitivity and specificity.
Quantitative Analysis of Metal Ions via Complexation Reactions
This compound acts as a versatile ligand, capable of forming stable coordination complexes with various transition metal ions wikipedia.orgallen.in. This complexation property is exploited in quantitative analytical methods, particularly for the dissolution, separation, and determination of specific metal ions.
Thiosulfate exhibits a strong affinity for "soft" metal ions, such as gold(I) (Au(I)) and silver(I) (Ag(I)), typically binding through its sulfur atoms. It can also form complexes with "hard" metals, including copper and iron, through its oxygen atoms. A prominent application of this complexation is in photographic processing, where this compound functions as a "fixer." It dissolves unexposed silver halides (e.g., AgBr) from photographic emulsions by forming soluble silver-thiosulfate complexes, notably [Ag(S₂O₃)₂]³⁻ and [Ag(S₂O₃)₃]⁵⁻. This dissolution process is critical for stabilizing the photographic image wikipedia.org.
Table 2: Examples of Metal-Thiosulfate Complexation in Analytical Contexts
| Metal Ion | Thiosulfate Complex Formed (Example) | Analytical Context/Application |
| Silver(I) | [Ag(S₂O₃)₂]³⁻, [Ag(S₂O₃)₃]⁵⁻ | Photographic fixing (dissolution of silver halides) wikipedia.org |
| Gold(I) | [Au(S₂O₃)₂]³⁻ | Proposed alternative lixiviant for gold extraction from ores (less toxic than cyanide) |
| Copper(II) | Cu(II)–S₂O₃²⁻ system | Investigation of reactivity in redox reactions, e.g., reduction of Cr(VI). Used in thermometric iodometric titrations. |
| Tin(II) | Sn²⁺-thiosulfate complex | Formation of soluble complexes in deposition solutions |
| Iron(II) | Fe(II)-thiosulfate complex | Formation of soluble complexes with heavy metal ions |
Beyond photographic applications, this compound has been investigated as a less toxic alternative to cyanide for the extraction of gold from ores, with the complex [Au(S₂O₃)₂]³⁻ being the primary product. Its ability to form soluble complexes with various heavy metal ions, including Ag(I), Fe(II), and Cu(I), makes it valuable in analytical schemes for the separation and determination of these cations.
Spectroscopic Analytical Methods Incorporating this compound
This compound is incorporated into various spectroscopic analytical methods, either as an analyte itself or as a reagent that facilitates a measurable spectroscopic change.
One notable application is the spectrophotometric determination of thiosulfate, which often relies on its reducing properties. For instance, thiosulfate can decolorize methylene (B1212753) blue in an acidic medium. Methylene blue is blue in its oxidized form and becomes colorless upon reduction. The extent of decoloration, measured as a change in absorbance (ΔAU) at a specific wavelength (e.g., 664 nm), is directly proportional to the concentration of thiosulfate. This linear relationship allows for the accurate quantification of thiosulfate within a defined concentration range, such as 0–0.3 mmol/L.
Table 3: Spectrophotometric Determination of Thiosulfate using Methylene Blue
| Parameter | Value/Description | Source |
| Reaction Type | Redox (Thiosulfate reduces Methylene Blue) | |
| Spectroscopic Method | Spectrophotometry (Absorbance Measurement) | |
| Wavelength of Analysis | 664 nm (for Methylene Blue decoloration) | |
| Linear Concentration Range | 0–0.3 mmol/L S₂O₃²⁻ | |
| Regression Equation | ΔAU = 2.0833C + 0.0362 (where C is S₂O₃²⁻ concentration, R² = 0.99777) |
Beyond methods where thiosulfate is a reagent, its concentration can also be directly determined using advanced spectroscopic techniques. For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a rapid and sensitive approach for quantifying thiosulfate in complex matrices, such as human blood and urine samples. Furthermore, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) are employed to assess the purity of this compound itself by determining the levels of trace metal impurities, such as iron content.
Applications in Bacteriological Water Assessment
This compound plays a critical role in the accurate bacteriological assessment of water samples, particularly those containing residual chlorine or other halogens. Its primary function in this context is as a dechlorinating agent.
When collecting water samples for microbiological examination, especially for the detection of coliform and E. coli bacteria, sterile bottles containing a predetermined amount of this compound are used. The inclusion of this compound is crucial because residual chlorine, commonly found in treated water, can continue to exert a bactericidal effect during the transportation and storage of the sample. This continued disinfection would lead to an underestimation of the true microbial content of the water at the time of sampling.
This compound neutralizes these residual halogens, thereby halting their antimicrobial action and ensuring that the bacteriological analysis accurately reflects the microbial population present at the moment of collection. It is essential that the this compound is added to the sample bottles prior to sterilization to ensure its proper distribution and effectiveness.
Typical concentrations of this compound used for this purpose vary depending on the sample type and expected chlorine levels. For instance, in chlorinated wastewater effluents, a concentration of 100 mg/L in the sample is often used. For drinking water samples, 0.1 mL of a 3% this compound solution in a 120-mL bottle is sufficient to neutralize up to 5 mg/L of residual chlorine. Research has indicated that the presence of this amount of thiosulfate has no significant adverse effect on the coliform or fecal coli content of non-chlorinated water samples during typical storage periods.
Environmental Remediation Research with Sodium Thiosulfate
Dechlorination Processes in Water Treatment Systems
Sodium thiosulfate (B1220275) is critically utilized in water treatment for dechlorination processes, effectively neutralizing residual chlorine and chloramines. alliancechemical.comnoahchemicals.com This application is crucial for ensuring water quality and preventing chemical interference in downstream processes. alliancechemical.com
Neutralization of Chlorine and Chloramines
Sodium thiosulfate acts as a reducing agent to neutralize chlorine (Cl₂) and chloramines in water. noahchemicals.comsyndel.com For instance, in the presence of chlorine-containing water, this compound reacts with chlorine according to the following equation: Na₂S₂O₃ + Cl₂ + H₂O → Na₂SO₄ + S + 2HCl. syndel.com It also binds the chlorine in chloramines, which can lead to the release of ammonia (B1221849). syndel.com The U.S. Environmental Protection Agency (EPA) recommends this compound as a dechlorinating agent for waste samples containing residual chlorine before their release into the environment or entry into distribution systems. universitaspertamina.ac.idresearchgate.netresearchgate.net
Research indicates that the addition of this compound effectively reduces residual chlorine content. universitaspertamina.ac.id Studies have shown that a stoichiometric dose of 2x this compound can reduce chlorine residue by up to 0.4 ppm. universitaspertamina.ac.idresearchgate.netresearchgate.net The kinetics of the dechlorination process employing this compound are often described as first-order with respect to the total chlorine concentration in solution at a 2x stoichiometric dosage. universitaspertamina.ac.idresearchgate.net
Table 1: Dechlorination Efficiency of this compound at Different Stoichiometric Doses
| Stoichiometric Dose | Residual Chlorine Reduction | Reaction Order (Chlorine Concentration) |
| 2x | Up to 0.4 ppm | First-order |
Efficacy in Municipal and Industrial Water Systems
This compound's efficacy in neutralizing residual chlorine post-water treatment processes is particularly valuable in municipal water systems, contributing to the provision of safe drinking water. noahchemicals.com Its application extends to industrial wastewater systems, including those in the pulp and paper, power, and textile industries, where it ensures water quality and prevents potential chemical interference. alliancechemical.comnoahchemicals.comennoreindiachemicals.com Furthermore, it is used in aquaculture, where the presence of chlorine can be detrimental to aquatic life. noahchemicals.comsyndel.com The use of this compound in dechlorination processes not only mitigates environmental pollution but also helps ensure compliance with regulatory standards. noahchemicals.com Its non-toxic nature and biodegradability further enhance its environmental credentials. noahchemicals.comuniversitaspertamina.ac.idresearchgate.net From an economic perspective, given its efficacy even in small quantities, this compound offers a cost-effective solution for large-scale industrial processes due to its availability and stability. noahchemicals.com Research has also indicated that using this compound in wastewater dechlorination might minimize the toxicity of certain metals present. researchgate.net
Heavy Metal Contamination Neutralization
This compound plays a significant role in neutralizing heavy metal contamination in various environmental contexts. alliancechemical.com
Chemical Precipitation and Complexation of Metallic Ions
The compound facilitates environmental remediation through chemical precipitation and complexation of metallic ions in contaminated soil and water environments. alliancechemical.com Thiosulfate ions act as bifunctional ligands, capable of forming stable complexes with various metal cations. researchgate.netlibretexts.org This complexation can either increase the solubility of metal salts, aiding in their extraction, or facilitate their precipitation, leading to their removal from the contaminated matrix. libretexts.org
Beyond direct chemical reactions, this compound also serves as an energy source for Acidithiobacillus thiooxidans in bioleaching processes, which is an effective technology for enhancing sludge dewaterability and removing heavy metals. researchgate.netiwaponline.com In studies on sludge treatment, the optimal conditions for bioleaching with this compound as an energy source demonstrated significant removal efficiencies for various heavy metals within three days. researchgate.net
Table 2: Heavy Metal Removal Efficiencies in Sludge Bioleaching with this compound
| Heavy Metal | Removal Efficiency (within 3 days) |
| Copper (Cu) | 83% |
| Zinc (Zn) | 78% |
| Lead (Pb) | 31% |
| Chromium (Cr) | 38% |
Remediation of Chromium(VI) Contaminated Soil
This compound is effective in the remediation of hexavalent chromium (Cr(VI)) contaminated soil by reducing it to the less toxic and less mobile trivalent chromium (Cr(III)). nih.govresearchgate.netrsc.orgascelibrary.org This reduction is a crucial preliminary step for effective immobilization of chromium in contaminated sites. researchgate.netascelibrary.org
A study investigating various chemical stabilizing agents for Cr(VI) reduction in contaminated soil from a mining region in India identified this compound as a potent reagent. nih.govrsc.org It was found that a dosage of merely 3.00% (by weight) of this compound could treat Cr(VI) contaminated soil by 99.56%, while maintaining irreversibility. nih.govrsc.org This research also highlighted the cost-effectiveness of a combination of this compound, lime, and fly ash, surpassing conventional reagents' expenses by a significant margin. nih.govrsc.org However, it is important to note that some studies have shown negative results for Cr(VI) reduction by this compound in neutral media at temperatures between 50–75 °C. spmi.ru
Table 3: Efficacy of this compound in Chromium(VI) Contaminated Soil Remediation
| Contaminant | Reagent Dosage (by weight) | Reduction Efficiency | Notes |
| Chromium(VI) | 3.00% | 99.56% | Maintained irreversibility; cost-effective in combination with lime and fly ash. |
Mercury Remediation Strategies
This compound is also employed in the remediation of mercury-contaminated soil and aqueous solutions. mdpi.commdpi.comresearchgate.netnih.govrsc.org It functions as an effective complexing lixiviant for extracting mercury from contaminated matrices. nih.gov Research has demonstrated that thiosulfate solutions can extract more than 90% of weak acid soluble and reducible mercury from soil samples. nih.gov Another study reported that approximately 50% ± 5% of mercury could be extracted from contaminated soil after leaching with 0.01 M Na₂S₂O₃ for about 24 hours. mdpi.com
The presence of thiosulfate has been shown to improve the removal of trace mercury from aqueous solutions, partly by reducing certain manganese oxides to Mn(II) and transforming uncharged mercury species into negatively charged species, such as [Hg(S₂O₃)₂]²⁻, which enhances removal. researchgate.net Furthermore, this compound has been utilized to enhance phytoremediation efforts, enabling plants like Oxalis corniculata to recover and remediate mercury-contaminated soils. mdpi.com
Cyanide Detoxification in Industrial Effluents and Mining
Cyanide is a highly toxic compound frequently encountered in industrial effluents and mining operations, especially in gold extraction processes t3db.casigmaaldrich.comnih.gov. Its presence poses significant environmental and health risks, necessitating effective detoxification methods nih.gov. This compound is a key agent in neutralizing residual cyanide, thereby preventing environmental contamination nih.gov.
This compound effectively detoxifies cyanide by acting as a sulfur donor, facilitating its conversion into thiocyanate (B1210189) (SCN⁻), a compound significantly less toxic than cyanide nih.govfishersci.cafishersci.co.ukuni.lu. This biotransformation is primarily catalyzed by the mitochondrial enzyme rhodanese (also known as thiosulfate sulfurtransferase) nih.govfishersci.co.ukuni.lu. Research has shown that thiosulfate can increase the rate of cyanide conversion to thiocyanate by over 30-fold, limiting cyanide distribution to toxic sites fishersci.co.uk. The resulting thiocyanate is then safely excreted from the body, typically via urine fishersci.cauni.lu.
Historically, cyanide has been extensively used in the mining industry for extracting precious metals like gold and silver from ores due to its efficiency in dissolving gold nih.gov. However, the environmental risks associated with cyanide usage, including water contamination and harm to aquatic life, have driven the demand for safer alternatives nih.gov. Thiosulfate leaching offers a non-toxic alternative to cyanide in gold extraction, utilizing thiosulfate ions to dissolve gold from ores nih.gov. While thiosulfate leaching is considered safer and more environmentally friendly, it may necessitate additional process optimization and potentially higher operational costs nih.gov. Beyond its role as an alternative leaching agent, this compound is also employed to neutralize residual cyanide in mining waste waters after gold extraction, ensuring compliance with environmental discharge regulations nih.gov. For instance, in some treatment processes, this compound is added at a 1:2 molar ratio with hydrogen peroxide to convert free and weakly complexed cyanide to non-toxic thiocyanate.
Mitigation of Halogenated Fumigant Emissions in Soil
The widespread use of soil fumigants, particularly halogenated compounds, has led to concerns regarding air pollution in agricultural regions due to their volatile emissions. Thiosulfate compounds, including this compound, offer an effective and economical approach to reduce the emission of these fumigants through a chemical remediation process. These chemicals react with fumigants such as 1,3-dichloropropene (B49464) (1,3-D), methyl bromide (CH₃Br), and chloropicrin (B1668804) (CCl₃NO₂) to form non-volatile compounds, substantially decreasing emissions.
The mechanism by which thiosulfate mitigates halogenated fumigant emissions involves a nucleophilic substitution reaction. In this process, volatile halogenated fumigants react with thiosulfate to generate non-volatile S-alkylthiosulfates, commonly known as Bunte salts. For example, 1,3-dichloropropene reacts with thiosulfate to form a nonvolatile Bunte salt (a thiosulfate derivative of 1,3-D). This reaction significantly accelerates the dissipation of fumigants in soil; studies have shown that the half-life of cis-1,3-dichloropropene (B155052) was reduced from approximately 117 hours in unamended soil to 2 hours in soil amended with this compound at a molar ratio of 1:4 (1,3-D:thiosulfate).
Table 1: Effect of this compound on 1,3-Dichloropropene Half-Life in Soil
| Soil Treatment | Half-Life of cis-1,3-Dichloropropene (hours) |
| Unamended Soil | 117 |
| Na₂S₂O₃ Amended Soil (1:4 molar ratio) | 2 |
While the formation of non-volatile Bunte salts is crucial for emission reduction, their environmental fate is also an important consideration. Research indicates that thiosulfate derivatives (Bunte salts) are relatively stable in neutral and moderately acidic aqueous solutions. However, they can be readily converted to dialkyl disulfides via a base hydrolysis process in alkaline conditions (e.g., pH 10 buffer solution). In strongly acidic solutions, mercaptans and dialkyl disulfide compounds are detected as primary hydrolysis products. In soil, these initial reaction products undergo a series of biotic conversions, potentially generating several volatile or semivolatile organic sulfur compounds. The formation and distribution of these volatile/semivolatile products in the air and soil have been detected, and they may contribute to odors in fumigated fields treated with sulfur-containing fertilizers. Therefore, the environmental fate and effects of these organic sulfur byproducts should be considered in the application of thiosulfate in fumigated fields.
Soil Remediation Applications
Beyond fumigant mitigation, this compound finds broader applications in soil remediation. It can be used to reduce the toxicity of heavy metals by complexing with them and forming stable, non-toxic compounds. A notable application is in the reduction of hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)) in contaminated soil. Cr(VI) is a highly mobile and toxic pollutant, whereas Cr(III) is less toxic and less mobile fishersci.co.uk. Studies have explored this compound as a less expensive alternative to ferrous sulfate (B86663) heptahydrate for reducing Cr(VI) in artificial contaminated soil. The effectiveness of this reduction is measured using tests like the modified TCLP (Toxicity Characteristic Leaching Procedure). Furthermore, thiosulfates can serve as soil amendments to improve soil tilth and water infiltration. They can also act as nitrification inhibitors when blended with urea (B33335) and ammonium-based nitrogen fertilizers, slowing the conversion of ammonium-nitrogen to leachable nitrate-nitrogen and potentially reducing ammonia loss.
Industrial Process Research and Development Involving Sodium Thiosulfate
Advanced Photographic Processing and Fixing Agents
Sodium thiosulfate (B1220275) is a cornerstone in photographic processing, primarily serving as a fixing agent. It is often referred to as "hypo," derived from its historical name, hyposulphite of soda. atamankimya.combisley.bizbisley.bizrice.eduwikipedia.org
In photographic development, sodium thiosulfate is essential for dissolving unexposed silver halide crystals from photographic emulsions, thereby stabilizing the image and preventing further exposure to light from affecting it. atamankimya.comrice.eduwikipedia.orgceramic-glazes.comnoahchemicals.comchemtradeasia.comalliancechemical.combisleyinternational.combhphotovideo.comebsco.compatsnap.comwikipedia.org Silver halides, such as silver bromide (AgBr), are typically components of photographic emulsions. atamankimya.comwikipedia.orgbhphotovideo.comwikipedia.orgrsc.org The mechanism involves the formation of soluble complex thiosulfates of silver and sodium. rice.edubhphotovideo.compatsnap.comwikipedia.org Specifically, this compound reacts with silver ions (Ag⁺) to form soluble silver thiosulfate complexes, which can then be easily washed away. chemtradeasia.compatsnap.comwikipedia.orgrsc.orgscribd.com
The key chemical reactions involved in the dissolution of silver halides (AgX, where X represents a halide like Br⁻) by thiosulfate (S₂O₃²⁻) are: AgX + 2 S₂O₃²⁻ → [Ag(S₂O₃)₂]³⁻ + X⁻ wikipedia.orgrsc.orgscribd.comrsc.org AgX + 3 S₂O₃²⁻ → [Ag(S₂O₃)₃]⁵⁻ + X⁻ wikipedia.org
This process ensures that only the reduced metallic silver, forming the image, remains on the film or paper, making it insensitive to further light exposure. wikipedia.org Fixing baths often include mildly acidic compounds, such as acetic acid, to neutralize any remaining alkali and halt the developing process. rice.eduebsco.com Additionally, agents like potassium alum may be added to harden the remaining gelatin emulsion. ebsco.com
This compound continues to be used in both traditional film photography and modern photographic techniques due to its effectiveness in stabilizing images. atamankimya.comnoahchemicals.com While this compound is widely employed, ammonium (B1175870) thiosulfate is sometimes preferred in modern rapid fixer formulas as it can fix images three to four times faster. atamankimya.combisley.bizbisley.bizwikipedia.orgwikipedia.org Its application ensures the permanence and clarity of photographic prints. atamankimya.com
Paper and Pulp Manufacturing Processes
In the paper and pulp industry, this compound is primarily utilized as a dechlorinating agent, often referred to as an "antichlor." bisley.bizchemtradeasia.comatamankimya.comatamanchemicals.com After the bleaching of wood pulp, chlorine is commonly used to remove color. chemtradeasia.comwikipedia.org this compound is introduced to neutralize any residual chlorine, preventing damage to the pulp and ensuring the quality and safety of the final paper product. noahchemicals.comchemtradeasia.comatamanchemicals.commade-in-china.commdpi.com This neutralization helps maintain the integrity of the materials. chemtradeasia.com
Furthermore, this compound is involved in the chemical recovery cycle of the Kraft (sulfate) pulping process. electronmachine.com Specifically, in black liquor oxidation, sodium sulfide (B99878) is converted into this compound. electronmachine.commeritusgas.com This conversion aids in balancing sodium and sulfur within the pulp processing system and contributes to reducing sulfur losses and mitigating odor emissions associated with the bleaching process. meritusgas.com
Textile Dyeing and Bleaching Applications
This compound finds extensive use in the textile industry for both dyeing and bleaching applications. It is crucial for removing excess chlorine after bleaching processes, which is vital for preventing damage to fabrics. atamankimya.comceramic-glazes.comnoahchemicals.comchemtradeasia.comatamanchemicals.commade-in-china.com Chlorine, while effective as a bleaching agent, can be detrimental to fabric integrity if not properly neutralized. chemtradeasia.com By reacting with residual chlorine, this compound helps prevent discoloration and weakening of the fabric, thus maintaining the quality and durability of textile products. chemtradeasia.com
Beyond dechlorination, this compound also serves as a dyeing assistant. muscatchemical.com It helps improve the brightness and colorfastness of fabrics, playing an essential role in producing high-quality textiles. muscatchemical.com It can also function as a mordant in textile dyeing and printing. atamankimya.comatamanchemicals.commade-in-china.com
Leather Tanning Industry Applications
In the leather tanning industry, this compound is employed as a reducing agent for dichromate in the chrome-tanning process. atamankimya.comatamankimya.comatamanchemicals.commade-in-china.commade-in-china.com This method, sometimes referred to as "chrome tanning," involves the use of chemicals like potassium or sodium dichromate. bisley.biz this compound assists in strengthening, drying, and preserving leather products, contributing to the manufacture of various leather types, including glace kid leather from goat skins and calfskin leathers. bisley.biz
Cement Manufacturing Applications
This compound pentahydrate is utilized in the cement manufacturing industry as an additive for Portland cement and other mineral binders. bisleyinternational.combisley.biz Its applications include acting as a hardener and accelerator, which can improve the quality and durability of construction materials. bisleyinternational.combisley.biz
Conversely, this compound can also function as a cement retarder, effectively slowing down the rate of cement hydration and setting. standardchemicals.com.au This property provides more time for the placement and curing of concrete. standardchemicals.com.au Additionally, it can act as a water reducer in concrete, lowering the water-cement ratio, which in turn reduces shrinkage and cracking. nanotrun.com It promotes early strength development in concrete by delaying the retarding effect of sulfates, particularly in mixes with high Portland cement content. standardchemicals.com.aunanotrun.com this compound also helps neutralize chlorine in concrete mixtures, which is important for preventing the corrosion of reinforcing steel and enhancing the long-term durability of the structure. standardchemicals.com.au
Electronics Industry: Printed Circuit Board Etching Processes
In the electronics industry, this compound plays a significant role in the etching of printed circuit boards (PCBs), primarily aiding in the removal of excess copper during manufacturing atamankimya.com. This application is part of a broader industrial trend to adopt more environmentally friendly etching solutions, moving away from traditional etchants that pose greater disposal challenges, such as those containing ammonia (B1221849), chromium salts, ferric chloride, and copper chloride google.com.
This compound is frequently incorporated into sulfuric acid and hydrogen peroxide-based etching baths. Its addition helps to mitigate the inhibitory effect on etch rates caused by the presence of free chloride or bromide ions google.com. Research has demonstrated that the inclusion of this compound can enable satisfactory etch times, often less than one minute, even with lower concentrations of hydrogen peroxide and at reduced temperatures compared to older methods. For instance, processes utilizing 3% to 4% hydrogen peroxide at 43°C with this compound achieve comparable results to prior art requiring 9% hydrogen peroxide at 54°C google.com.
Experimental studies have detailed specific formulations and conditions for these etching processes. An etch solution containing 0.1% this compound, 3.9% hydrogen peroxide, 12% sulfuric acid, and 3.5 g/l copper ion was effectively used to etch 2.5×5.0 cm printed circuit boards at 43°C in a spray etcher google.com. Another formulation included 1 g/l this compound, 9.1% hydrogen peroxide, 15.8 g/l sodium phenol (B47542) sulfonate, and 3.5 g/l copper, with etching performed at 53°C google.com.
Beyond primary PCB manufacturing, this compound is also being investigated for its utility in the hydrometallurgical recovery of metals from waste PCBs. It acts as a leaching reagent, capable of complexing copper and serving as a less toxic alternative to cyanide-based methods for gold recovery from electronic waste scielo.brnih.gov. Studies have shown that this compound-based solutions can extract approximately 70% of the gold contained in PCBs scielo.br.
The following table summarizes typical etching parameters involving this compound:
| Component | Concentration/Value (Example 1) google.com | Concentration/Value (Example 2) google.com | Temperature google.com | Etching Method google.com |
| This compound | 0.1% | 1 g/l | 43°C | Spray Etcher |
| Hydrogen Peroxide | 3.9% | 9.1% | 53°C | Immersion |
| Sulfuric Acid | 12% | - | - | - |
| Copper Ion | 3.5 g/l | 3.5 g/l | - | - |
| Chloride Ion (present) | 45 mg/l | - | - | - |
Renewable Energy Applications of this compound
This compound is gaining increasing attention in the renewable energy sector, with ongoing research exploring its potential across various applications. Its electrochemical properties and thermal characteristics make it a promising candidate for enhancing energy efficiency and sustainability noahchemicals.com.
One significant application is its use as a Phase Change Material (PCM). This compound pentahydrate (Na₂S₂O₃·5H₂O) has a melting point of approximately 48.31°C, making it suitable for thermal energy storage in systems such as solar water-heating systems and general solar energy storage researchgate.netneliti.com. It has also been evaluated for endothermic salt-based thermal storage and space-cooling applications, demonstrating a notable temperature drop of 14.1°C in experiments mdpi.com. However, current research indicates that its efficiency in such systems is relatively low, suggesting its primary utility might be for low-grade energy charging processes, including those powered by solar energy or waste heat mdpi.com.
Furthermore, this compound has been successfully employed in the modification of tin oxide (SnO₂) nanoparticles for use in perovskite solar cells. This modification has led to significant improvements in cell performance, achieving a champion efficiency of 25.2%. The interaction between this compound and SnO₂ enhances the uniformity and conductivity of the SnO₂ film, improves its energy level matching with the perovskite layer, and reduces trap density, thereby inhibiting non-radiative recombination and facilitating efficient charge carrier transportation and extraction acs.org.
Energy Storage Systems (e.g., Redox Flow Batteries)
This compound is being investigated for its utility in advanced energy storage systems, particularly redox flow batteries (RFBs). RFBs are promising for grid-scale energy storage due to their scalability and flexible operation mdpi.com.
In certain inorganic RFB systems, this compound has been explored as a component of the cathodic electrolyte. For instance, systems utilizing this compound, alongside sodium sulfide and sodium dithionite (B78146), as the cathodic electrolyte, with iron sulfide as the electrode and cerium(IV) sulfate (B86663) as the anodic electrolyte, have demonstrated promising results pedocs.de.
Research into water-based, flow-driven batteries for grid-level storage has also involved this compound. In these systems, it has been added to solutions, such as copper hexacyanoferrate, to influence the size of particles and modify the energy storage capacity of the electrode materials mit.edu. Additionally, in the context of organic non-aqueous redox flow batteries, solid this compound can be introduced in excess to reduce radical cations and other oxidized species, contributing to the stability and performance of the redox-active organic molecules osti.gov.
Electrochemical Properties in Energy Devices
The electrochemical properties of this compound are a subject of ongoing research for their potential in various energy devices.
This compound has been utilized in the synthesis of high surface area carbons (HSACs), which are crucial for developing new electrodes in renewable energy devices, including electric double-layer capacitors (EDLCs). It is favored over sodium sulfate in this context due to its ability to yield higher carbon yields and superior textural properties. This compound decomposes into sodium sulfate at approximately 250°C during the carbonization process mdpi.com.
Studies on the electrochemical reduction behavior of this compound in aqueous media, using Multi-Walled Carbon Nanotube Paste Electrodes (MWCNTPE), have revealed that its voltammetric responses are highly sensitive to factors such as pH, concentration, temperature, and scan rate researchgate.net. This sensitivity underscores its potential for controlled electrochemical processes.
Furthermore, this compound has demonstrated the ability to act as an effective inhibitor of hydrogen evolution in electrochemical reactions. This is attributed to the thiosulfate ions consuming protons in the vicinity of the working electrode, thereby reducing the likelihood of hydrogen gas formation. This property is vital for maintaining the stability and efficiency of various electrochemical systems researchgate.net.
In advanced materials for energy storage, this compound (STS) has been employed as a functionalizing agent for two-dimensional (2D) hybrid materials, specifically boron nitride (BN)/graphene oxide (GO) composites, to enhance their electrochemical performance researchgate.netrsc.org. These STS-functionalized BN/GO composites (STBG) have shown remarkable electrochemical properties, making them promising candidates for next-generation energy storage systems.
The electrochemical performance of STBG composites is highlighted in the table below:
| Composite | Specific Capacitance (at 1 A g⁻¹) rsc.org | Coulombic Efficiency rsc.org | Capacity Retention (after 3000 cycles) rsc.org |
| STBG1 | 115.82 F g⁻¹ | 89.3% | 87.3% |
| STBG2 | - | 83.3% | 81.7% |
STBG1, in particular, exhibited excellent capacitive behavior with a nearly rectangular, symmetrical cyclic voltammetry (CV) curve across various scan rates, indicating superior charge transfer and minimal energy loss rsc.org.
Electrochemical Studies of Sodium Thiosulfate
Electrochemical Reduction Behavior of Thiosulfate (B1220275) Anion
The electrochemical reduction of the thiosulfate anion (S₂O₃²⁻) has been investigated using voltammetric techniques, including cyclic voltammetry (CV) and linear sweep voltammetry (LSV). researchgate.netresearchgate.net These studies are often conducted on various electrode materials, such as platinum and multi-walled carbon nanotubes paste electrodes (MWCNTPE). researchgate.netresearchgate.net
Voltammetric Characterization and Response Sensitivity
Voltammetric studies reveal that the reduction of the thiosulfate ion typically occurs at negative potentials. For instance, on a gold electrode in a 0.1 M KOH solution, the reduction of thiosulfate is observed at approximately −0.95 V, characterized by a sharp decrease in cathodic current density. researchgate.net A weaker anodic peak, attributed to the oxidation of sulfide (B99878) ions, is observed in the reverse scan at around −0.9 V. researchgate.net
The voltammetric response of thiosulfate is highly sensitive to several parameters, including pH, concentration, temperature, and scan rate. researchgate.netresearchgate.net An increase in the potential scan rate generally leads to an increase in the peak current. researchgate.net The cathodic peak potential (Epc) shifts towards less negative values as the pH of the solution increases, accompanied by a simultaneous decrease in peak current density (Jpc) and height. researchgate.net
Table 1: Influence of Scan Rate on Thiosulfate Electroreduction on MWCNT Electrode
| Scan Rate (mV/s) | Peak Current (Jpc) (μA/cm²) (Approximate) | Observation |
| 2 | ~100 | Increase in peak current with scan rate. researchgate.net |
| 20 | ~150 | |
| 50 | ~200 | |
| 100 | ~250 | |
| 200 | ~300 |
Note: Data extracted from graphical representations in the source and are approximate values for illustrative purposes. researchgate.net
Influence of Environmental Parameters on Electrochemical Responses
Environmental factors significantly modulate the electrochemical reduction of thiosulfate.
pH: The pH of the solution has a profound effect on the reduction behavior. As pH increases, the cathodic peak potential shifts to less negative values, and the peak current density decreases. researchgate.net
Concentration: The reduction peak current exhibits a dependence on the concentration of the thiosulfate anion. researchgate.netresearchgate.net
Temperature: Increasing the temperature generally increases the current density, indicating an influence on the reaction kinetics. researchgate.net The activation energy for thiosulfate decomposition has been determined to be 22.12 kJ/mol in the temperature range of 26.6–41 °C, suggesting a mixed chemical-diffusion-controlled process. mdpi.com
Electrode Material: Different electrode materials, such as platinum, gold, and multi-walled carbon nanotubes, exhibit varying responses and efficiencies for thiosulfate reduction. researchgate.netresearchgate.netresearchgate.net For instance, the electrochemical reduction of sodium thiosulfate has been successfully achieved on platinum electrodes in aqueous media. researchgate.net
Electrochemical Oxidation of this compound Solutions
The electrochemical oxidation of thiosulfate is a complex process, and its mechanism varies depending on the system's pH and scan rate. pku.edu.cn
pH Dependence: On a platinum electrode, at pH values of 5 or 6, cyclic voltammograms show three distinct oxidation peaks at approximately 0.05 V, 0.58 V, and 1.02 V. pku.edu.cn As the pH increases and the scan rate decreases, the first oxidation peak at around 0.05 V becomes more pronounced. pku.edu.cn When the pH is between 8 and 9, three oxidation peaks are observed at about 0.05 V, 0.91 V, and 1.22 V. pku.edu.cn However, if the pH exceeds 10, the third oxidation peak disappears. pku.edu.cn
Scan Rate and Oscillations: The curves of cyclic voltammograms can cross when the scan rate is decreased, indicating electrochemical oscillations within the system. pku.edu.cn
Products of Oxidation: The anodic oxidation of sulfide minerals often results in elemental sulfur, metal oxides, and hydroxides on the surface, while metal ions and various oxidized sulfur compounds, primarily thiosulfate and sulfate (B86663) ions, are released into the aqueous solution. mdpi.com In carbonate and bicarbonate solutions, the thiosulfate ion is the primary product. mdpi.com
Catalytic Oxidation: The electrocatalytic oxidation of thiosulfate has been studied at glassy carbon electrodes modified with cobalt pentacyanonitrosylferrate (CoPCNF). researchgate.netscielo.br This modified electrode demonstrates good electrocatalytic activity towards thiosulfate oxidation. researchgate.net A Tafel plot analysis suggests a one-electron charge transfer process as the rate-determining step in the catalytic oxidation. researchgate.netscielo.br The rate constant (k) for this catalytic reaction was evaluated to be approximately (5.61 ± 0.14) × 10² (mol L⁻¹)⁻¹s⁻¹, and the diffusion coefficient (D) for thiosulfate was found to be (6.59 ± 0.70) × 10⁻⁶ cm²s⁻¹. researchgate.netscielo.br
Electrocatalytic Applications of this compound
This compound has emerged as a novel electrocatalyst in various electrochemical processes, particularly in the synthesis of electronically conducting polymers. researchgate.netiosrjournals.orguonbi.ac.kegoogle.comresearchgate.net
Electrosynthesis of Electronically Conducting Polymers (e.g., Polythiophene)
This compound plays a crucial role as an electrocatalyst in the electrosynthesis of electronically conducting polymers, such as polythiophene, particularly from aqueous media. researchgate.netiosrjournals.orguonbi.ac.keresearchgate.net This is a significant advancement, as polythiophene electrosynthesis has traditionally relied on non-aqueous media with large organic salts as supporting electrolytes. researchgate.net The inclusion of this compound leads to a substantial improvement in the film electrode transfer kinetics and faradaic processes of polythiophene, resulting in much more well-defined redox features. researchgate.netiosrjournals.orguonbi.ac.keresearchgate.net
Table 2: Electrocatalytic Effect of this compound on Polythiophene Electrosynthesis
| Parameter | Without Na₂S₂O₃ (Non-aqueous) | With Na₂S₂O₃ (Aqueous) | Improvement |
| Media | Non-aqueous | Aqueous | Facilitates aqueous synthesis. researchgate.net |
| Electrode Transfer Kinetics / Faradaic Process | Less efficient | Tremendously improved | Enhanced reversibility of redox peaks. researchgate.netresearchgate.net |
| Redox Features | Less defined | Much more well defined | Clearer and more reproducible voltammograms. researchgate.netresearchgate.net |
Note: Data compiled from qualitative descriptions in the sources. researchgate.netresearchgate.net
Mechanisms of Electrocatalysis by this compound
The electrocatalytic mechanism of this compound in processes like polythiophene electrosynthesis involves enhancing the rate of electron transfer. researchgate.netresearchgate.net It achieves this by reducing the overpotential associated with the reaction, thereby enabling higher current densities for kinetically slow reactions at potentials closer to the equilibrium potential. scielo.br While the precise molecular mechanisms can be complex and context-dependent, in the case of polythiophene, this compound is believed to improve the faradaic/redox process, leading to enhanced electrode transfer kinetics. researchgate.netresearchgate.net Further research is encouraged to identify more efficient electrocatalysts for conducting polymers. researchgate.net
Corrosion Inhibition and Promotion Studies
This compound's influence on metallic corrosion is highly dependent on the specific metal, the surrounding environment, and its concentration. It can either mitigate or exacerbate corrosion, making its electrochemical behavior a subject of extensive research.
Effect on Corrosion Behavior of Metals (e.g., Copper, Carbon Steel)
Copper In the presence of this compound, copper's corrosion behavior is significantly affected, primarily through the promotion of anodic dissolution. Studies in salt water environments have shown that this compound strongly promotes the anodic dissolution of copper, while its effect on the partial cathodic reaction is less significant. ekb.egresearchgate.netekb.eg This leads to a substantial shift in the free corrosion potential of copper towards more active (negative) values, often by hundreds of millivolts. ekb.egresearchgate.netekb.eg The magnitude of this potential shift is directly related to the concentration of thiosulfate, with higher concentrations leading to larger shifts. For instance, in a 0.58 M chloride medium at 25°C, increasing the this compound concentration from 0.001 M to 0.1 M resulted in a shift of the free corrosion potential from approximately 270 mV to 500 mV in the active direction. ekb.eg
The mechanism proposed for this accelerated corrosion involves the initial adsorption of thiosulfate ions onto the copper surface, followed by a corrosion reaction that produces copper sulfide and hydrosulfite ions. ekb.egresearchgate.netekb.eg This formation of copper sulfide can lead to extensive corrosion of the metal. ekb.egresearchgate.net
While generally a promoter of copper corrosion, the effect can be nuanced. In studies involving copper-nickel alloys, thiosulfate additions at lower temperatures (e.g., 25°C) activated the alloy dissolution rate, with higher thiosulfate concentrations leading to increased corrosion rates. However, at elevated temperatures (e.g., 50°C or 80°C), thiosulfate initially promoted dissolution but later appeared to interfere with surface film formation, resulting in a black film that could decrease the alloy corrosion rate. Nevertheless, at higher potentials, this film often became non-protective, leading to accelerated corrosion again. researchgate.net
Table 1: Effect of this compound Concentration on Copper's Free Corrosion Potential Shift (in 0.58 M Chloride Medium at 25°C)
| This compound Concentration (M) | Free Corrosion Potential Shift (mV) (Active Direction) |
| 0.001 | ~270 ekb.eg |
| 0.1 | ~500 ekb.eg |
Carbon Steel In contrast to its promoting effect on copper corrosion, this compound can act as an effective corrosion inhibitor for carbon steel in certain environments. For instance, in amine-based CO₂ capture processes, this compound has been shown to significantly reduce the corrosion rate of carbon steel. researchgate.neturegina.ca Electrochemical measurements revealed that its presence could lead to an inhibition efficiency of up to 94% in short-term exposure tests. researchgate.net In one study, it reduced the corrosion rate from 4.27 mmpy (uninhibited) to a range of 0.35 to 2.50 mmpy (inhibited), with a reported inhibition efficiency of 92% in the absence of chloride and formate (B1220265). uregina.ca The effectiveness of this compound as an inhibitor in these systems is largely attributed to the formation of an iron sulfide (FeS) product layer on the steel surface, which results from its disproportionation reaction. researchgate.net Furthermore, its inhibition efficiency was found to be unaffected by the presence of common contaminants like chloride and formate ions. researchgate.neturegina.ca this compound has also been identified as a corrosion inhibitor for carbon steel in aqueous ammonium (B1175870) sulfate fertilizer solutions, with concentrations of 0.1% to 5.0% by weight providing corrosion inhibition, and 0.6% by weight achieving essentially 100% inhibition. google.com
Table 2: Corrosion Inhibition Performance of this compound on Carbon Steel
| System/Conditions | Inhibition Efficiency (%) | Uninhibited Corrosion Rate (mmpy) | Inhibited Corrosion Rate (mmpy) | Reference |
| 5.0 kmol/m³ MEA solution, 80°C, 0.55 mol/mol CO₂ loading (short-term) | Up to 94% researchgate.net | N/A | N/A | researchgate.net |
| 5.0 kmol/m³ MEA solution, 80°C, 0.55 mol/mol CO₂ loading (without Cl⁻ and formate) | 92% uregina.ca | 4.27 uregina.ca | 0.35 - 2.50 (range for inhibitors) uregina.ca | uregina.ca |
| Aqueous ammonium sulfate solution | ~100% (at 0.6% by weight) google.com | N/A | N/A | google.com |
Furthermore, this compound can exhibit synergistic effects when combined with other corrosion inhibitors. For example, laboratory observations have shown that its combination with cationic nitrogenous inhibitors can significantly improve their performance, catalyzing the formation of a mixed oxide and carbonate film on the metal surface. ntis.gov
Adsorption and Oxidation of Thiosulfates on Metal Surfaces
The electrochemical behavior of this compound on metal surfaces is fundamentally linked to its adsorption and subsequent oxidation or reduction processes.
Adsorption of Thiosulfates on Metal Surfaces Adsorption of thiosulfate ions is often the initial and critical step in their interaction with metal surfaces, influencing whether corrosion is inhibited or promoted. On copper, the adsorption of thiosulfate ions is a precursor to the corrosion reaction that yields copper sulfide and hydrosulfite ions. ekb.egresearchgate.netekb.eg This adsorption is a key element in the mechanism of copper dissolution in thiosulfate-containing solutions. ekb.egresearchgate.netekb.eg
For stainless steels, the adsorption of thiosulfate is complex and can be influenced by other ions present in the solution. Studies on 316 stainless steel in neutral solutions have shown that small amounts of surface chloride ions can assist thiosulfate adsorption, but as chloride coverage increases, it becomes competitive with thiosulfate adsorption. osti.gov Prolonged exposure to thiosulfate solutions can lead to the permanent immobilization of thiosulfate on the stainless steel surface. osti.gov
A common mechanism for thiosulfate-induced corrosion, particularly pitting, involves the reduction of thiosulfate to elemental sulfur (S⁰), which then adsorbs onto the bare metal surface, thereby preventing passivation. ampp.orgvtt.fi Alternatively, thiosulfate can be reduced to hydrogen sulfide (H₂S), which acts as a catalyst for the anodic dissolution of the metal. ampp.orgvtt.fi The formation of sparingly soluble metal sulfides and the local acidification within pits and crevices are also implicated in this process. vtt.fi
Beyond direct corrosion, the adsorption of thiosulfate derivatives can be utilized for surface modification. For instance, a cellulose (B213188) thiosulfate derivative can form dense, ultrathin layers on gold surfaces through chemisorption. In this process, the thiosulfato groups attached to the cellulose chains undergo homolytic cleavage, and the resulting thio radicals covalently bind to the gold substrate, forming stable gold thiolates. This mechanism suggests that other metals capable of forming covalent sulfides, such as silver and copper, might also be amenable to similar surface coatings. kpi.ua
Oxidation of Thiosulfates on Metal Surfaces Thiosulfate is a metastable species in aqueous solutions and can undergo various oxidation and reduction reactions depending on the redox potential and pH. It can oxidize to sulfite (B76179), polythionates, and ultimately to sulfate. ampp.orgmdpi.com
The anodic oxidation of thiosulfate ions has been studied on various electrode materials. For example, at carbon-based electrodes modified with gold particles, the anodic oxidation of thiosulfate ions proceeds in two distinct potential intervals, typically displaying two anodic current peaks in voltammetric curves. e3s-conferences.org This electrochemical behavior is exploited in analytical methods for monitoring thiosulfate concentrations.
Coordination Chemistry of Thiosulfate Ligands
Thiosulfate (B1220275) as a Ligand for Transition Metal Ions
The thiosulfate ion is a potent ligand, especially for soft metal ions. wikipedia.org It can form complexes with various transition metals, including gold (e.g., [Au(S₂O₃)₂]³⁻), palladium (e.g., [Pd(S₂O₃)₂(ethylenediamine)]²⁻), silver (e.g., [Ag(S₂O₃)₂]³⁻ and [Ag(S₂O₃)₃]⁵⁻), cobalt (e.g., [Co(NH₃)₅(S₂O₃)]⁺), nickel, and copper. wikipedia.orgwikipedia.orgtandfonline.comacs.org The coordination geometry around the metal center can vary, often adopting tetrahedral or octahedral arrangements, depending on the specific metal and other ligands present. ontosight.ai
Binding Modes: Monodentate, Bidentate, Bridging
The thiosulfate ligand exhibits multiple binding modes to metal centers, showcasing its versatility as an ambidentate ligand. wikipedia.orgbiologynotesonline.comaskfilo.com The common binding modes include:
Monodentate (κ¹-) : In this mode, the thiosulfate ion binds to the metal through a single donor atom. wikipedia.org For instance, in some nickel complexes, the thiosulfate anion binds solely through sulfur as a monodentate ligand. researchgate.net Silver(I) ions typically coordinate with thiosulfate via the sulfur atom due to silver's "soft" cation nature and sulfur's "soft" donor character. rsc.org
Bidentate (κ²-) : Thiosulfate can chelate to a metal center, binding through two donor atoms. wikipedia.org This often involves both a sulfur and an oxygen atom (O,S-bidentate). wikipedia.orgresearchgate.net For example, in some nickel thiosulfate complexes, the thiosulfate acts as a chelate, binding through both oxygen and sulfur. researchgate.net
Bridging (μ-) : Thiosulfate can bridge between two or more metal centers. wikipedia.org This mode can involve binding through multiple atoms, such as one singly coordinated oxygen atom and one sulfur atom acting in a bridging capacity, as observed in some cadmium complexes. researchgate.net In certain cadmium complexes, the thiosulfate ion has been observed to bind to four different cationic sites in both simple and bridging modes. researchgate.net
The specific binding mode can influence the stability and reactivity of the resulting complex. ontosight.ai
Linkage Isomerism in Thiosulfate Complexes
Thiosulfate is an ambidentate ligand, meaning it possesses more than one potential binding atom but can only bind to the metal ion through one atom at a time, leading to linkage isomerism. wikipedia.orgbiologynotesonline.comdoubtnut.com This type of isomerism occurs when a ligand can coordinate to a metal center through different atoms. doubtnut.com For instance, thiosulfate can ligate through either its sulfur (S) or oxygen (O) atoms. askfilo.com An example where linkage isomerism has been observed with thiosulfate is in [Co(NH₃)₅(S₂O₃)]⁺. wikipedia.org
Synthesis and Characterization of Thiosulfate Metal Complexes
Thiosulfate complexes are typically synthesized by reacting thiosulfate salts with metal salts, often involving the displacement of aquo or chloro ligands. wikipedia.org In some cases, they can also be formed through the oxidation of polysulfido complexes or by the binding of sulfur trioxide to sulfido ligands. wikipedia.org
For example, zinc ammine thiosulfate complexes are synthesized by reacting zinc salts with thiosulfate and ammonia (B1221849) in aqueous solutions. ontosight.ai The conditions, such as pH, temperature, and reactant ratio, can be adjusted to control the formation of specific complexes. ontosight.ai Copper(II)-thiosulfate complexes have been synthesized by reacting [Cu(L)(H₂O)]²⁺ (where L is a tripodal tetraamine (B13775644) ligand) with an excess of thiosulfate in aqueous solution. acs.org
Characterization of these complexes commonly employs various techniques:
Spectroscopic techniques : Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are frequently used to characterize thiosulfate metal complexes. tandfonline.comontosight.airesearchgate.net IR spectroscopy can be diagnostic of the thiosulfate binding mode; for instance, the asymmetric stretch of the SO₃ group (νas(SO₃)) can distinguish between S-bridging, S-coordination, and O-coordination. acs.org
X-ray crystallography : This technique is crucial for determining the structural properties of the complexes, providing insights into the coordination geometry and binding modes. ontosight.airesearchgate.netacs.org
Magnetic moment measurements : These measurements are used to characterize complexes, particularly for transition metals. tandfonline.com
Thermal analysis : This can be conducted on several complexes to study their thermal stability and decomposition pathways. tandfonline.com
UV-Vis absorption spectroscopy : Changes in color and absorption spectra can indicate thiosulfate coordination to metal ions, such as the blue-to-green color change observed upon thiosulfate coordination to Cu(II). acs.orgacs.org
Redox Properties of Thiosulfate Metal Complexes
Sodium thiosulfate itself exhibits redox properties, capable of acting as both an oxidizing and a reducing agent. allen.in In the context of metal complexes, the thiosulfate ligand can undergo redox transformations, influencing the oxidation state of the metal center or forming new sulfur species. researchgate.net
For example, in the presence of strong acids, thiosulfate can be oxidized to form sulfur or sulfur dioxide. allen.in In certain reactions, thiosulfate acts as a reducing agent, such as in the reduction of iron(III) to iron(II) ions, a process that can be catalyzed by various transition metal ions. homescience.netrsc.org The reaction between iron(III) nitrate (B79036) and this compound initially forms an unstable dark violet complex, which is then consumed as thiosulfate reduces iron(III) to iron(II), resulting in a colorless solution over time. homescience.netrsc.org
In copper(II)-thiosulfate systems, in excess thiosulfate, certain complexes like [Cu(Me₆tren)(H₂O)]²⁺ can promote the oxidation of thiosulfate to polythionates. acs.org The photolysis of silver and copper thiosulfate complexes by UV-C irradiation involves redox reactions, leading to the formation of photoproducts such as Ag₂S, S, Ag for silver, and Cu₂S, CuS, CuO, Cu, S for copper. mdpi.com
Role in Metal Extraction and Recovery (e.g., Gold, Silver, Bismuth)
Thiosulfate leaching has emerged as a promising alternative to traditional cyanide-based methods for the extraction and recovery of precious metals due to its lower toxicity and environmental benefits. sgs.commdpi.comdbc.wroc.pl
Gold (Au) : Thiosulfate leaching is a viable alternative to cyanidation for gold extraction from ores and printed circuit boards. wikipedia.orgsgs.commdpi.com The primary product in such extractions is assumed to be the gold thiosulfate complex, [Au(S₂O₃)₂]³⁻. wikipedia.orggoogle.com This process is particularly advantageous for preg-robbing ores, where naturally occurring carbonaceous material preferentially absorbs gold-cyanide complexes but not gold-thiosulfate complexes, leading to potentially better recovery. sgs.comdbc.wroc.pl The dissolution of gold in thiosulfate medium typically involves oxygen as an oxidant and thiosulfate as a ligand. acs.org The reaction can be sluggish without the presence of Cu(II) and ammonia, which act as catalysts, significantly increasing the leaching speed. mdpi.com Recovery of gold from thiosulfate leach solutions can be achieved using techniques like ion-exchange resin adsorption, with strong-base anion resins being preferred. mdpi.com Novel methods, such as using phosphonium (B103445) ionic liquids, have also been developed for gold recovery from thiosulfate medium. acs.org
Silver (Ag) : Silver-thiosulfate complexes, such as [Ag(S₂O₃)₂]³⁻ and [Ag(S₂O₃)₃]⁵⁻, are crucial in photographic fixing, where they dissolve silver halides to stabilize the image. wikipedia.org Thiosulfate is also a promising alternative for leaching silver from sulfide (B99878) ores. mdpi.comubc.ca Studies have shown high silver recovery rates, for example, up to 80% using this compound under specific conditions. mdpi.com Recovery of silver from thiosulfate leach liquors can be achieved through ion exchange and cementation processes, often using zinc powder as the cementing agent. uq.edu.aup2infohouse.orgresearchgate.net
Bismuth (Bi) : Thiosulfate leaching is suitable for the selective and rapid extraction of bismuth from sulfide concentrates. tandfonline.comresearchgate.net For instance, studies have shown that mechanical activation of lead sulfide concentrate followed by this compound leaching can achieve high bismuth recovery, exceeding 99% within a short leaching time. tandfonline.comresearchgate.net Several complex compounds containing bismuth and alkali or alkaline earth thiosulfates have been described, such as sodium bismuth thiosulfate (Na₃Bi(S₂O₃)₃) and potassium bismuth thiosulfate (K₃Bi(S₂O₃)₃). atomistry.com
The use of thiosulfate in hydrometallurgy offers an ecologically attractive alternative to pyrometallurgical technologies, especially for complex concentrates. tandfonline.com
Advanced Research Directions and Future Perspectives for Sodium Thiosulfate
Integration with Nanotechnology in Remediation and Catalysis
The intersection of sodium thiosulfate (B1220275) and nanotechnology presents promising avenues for environmental remediation and catalysis. Sodium thiosulfate serves as a versatile reagent in the synthesis and modification of various nanoparticles.
In the realm of environmental cleanup, nanotechnology offers effective and cost-efficient solutions for removing heavy metals from water. nih.govpsecommunity.org Nanomaterials provide a high surface area for the adsorption of contaminants. nih.govmdpi.com Specifically, this compound has been utilized in the synthesis of sulfur-functionalized biochar, a material demonstrating high efficiency in adsorbing heavy metals like lead and copper from aqueous solutions. researchgate.net The decomposition of this compound during the synthesis process creates a porous structure and introduces sulfur functional groups, which strongly bind to heavy metal ions. researchgate.net Furthermore, thiosulfate-stabilized gold nanoparticles (AuNPs) can be used for the detection of heavy metal ions such as cobalt. nih.gov
This compound also plays a crucial role in the synthesis and shape transformation of metallic nanoparticles used in catalysis. mdpi.com It can act as both a reducing agent and a shape-directing agent in the creation of gold nanoparticles. nih.gov For instance, it facilitates the growth of highly faceted gold nanostructures. nih.gov In another application, this compound is used to etch silver nanoparticles, transforming them from triangular nanoprisms into hexagonal nanoplates, which exhibit enhanced properties for applications like surface-enhanced Raman scattering. researchgate.netnih.gov The synthesis of various metal nanoparticles, including gold, silver, palladium, platinum, and iridium, can be achieved using S-alkylthiosulfates (Bunte salts), which are derivatives of this compound. mdpi.com These nanoparticles, capped with alkanethiolate ligands, show potential as selective catalysts in reactions like the hydrogenation and isomerization of alkenes. mdpi.com
The integration of this compound with nanotechnology is also being explored for biomedical applications. Liposome-based nanoparticles have been developed to encapsulate this compound, allowing for a controlled release of hydrogen sulfide (B99878), which has therapeutic potential. nih.gov This controlled-delivery system could be beneficial in conditions where hypoxia (insufficient oxygen) is a factor. nih.gov Additionally, poly-lactic acid (PLA)-based nanoparticle systems are being investigated for the sustained delivery of this compound to treat hypertension associated with chronic kidney disease. mdpi.com
Table 1: Applications of this compound in Nanotechnology
| Application Area | Specific Use | Nanomaterial Involved | Reference |
|---|---|---|---|
| Remediation | Heavy metal adsorption | Sulfur-functionalized biochar | researchgate.net |
| Detection of heavy metals | Gold nanoparticles (AuNPs) | nih.gov | |
| Catalysis | Synthesis of nanoparticles | Gold, Silver, Palladium, Platinum, Iridium | mdpi.comnih.gov |
| Shape control of nanoparticles | Silver nanoparticles | researchgate.netnih.gov | |
| Biomedical | Controlled drug delivery | Liposomes, PLA-based nanoparticles | nih.govmdpi.com |
Role in Green Chemistry Methodologies
This compound is increasingly recognized for its role in green chemistry, which focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. noahchemicals.com Its non-toxic nature, biodegradability, and efficacy as a reducing agent make it an attractive alternative to harsher chemicals. noahchemicals.com
One of the key applications of this compound in green chemistry is in the synthesis of other chemical compounds under environmentally benign conditions. For example, it is used in a highly efficient pathway to synthesize organodisulfides from arylboronic acids, a process catalyzed by a recyclable polyoxometalate-based catalyst. rsc.org This method avoids the toxic oxidants and harsh conditions traditionally required for such syntheses. rsc.org
This compound is also employed in the green synthesis of nanoparticles. mdpi.com It can be used in conjunction with plant extracts, such as from Cinnamomum zeylanicum barks, to produce sulfur nanoparticles. nih.gov This method avoids the use of toxic solvents and high temperatures, aligning with the principles of green chemistry. Similarly, it has been used in the synthesis of silver nanoparticles, where it serves as a more stable and less hazardous source of sulfide ions compared to other reagents. researchgate.net
In the context of environmental protection, this compound is widely used as a dechlorinating agent in water treatment to neutralize residual chlorine, ensuring the safety of drinking water and protecting aquatic life. noahchemicals.comwikipedia.org This application is crucial in municipal water systems and aquaculture. noahchemicals.com Its ability to remove free bromine and other strong oxidizers also makes it a staple in chemistry laboratories for safe disposal of these substances. wikipedia.org
Sustainable Production Methods for this compound
Traditional methods for producing this compound often involve processes that can have environmental impacts. alfa-chemical.com As a result, research is increasingly focused on developing more sustainable and eco-friendly production methods.
Current industrial production of this compound includes methods such as the sodium sulfite (B76179) method, the sodium sulfide method, and recovery as a by-product from processes like coke oven gas desulfurization. alfa-chemical.com These methods can involve high temperatures and the use of chemicals derived from fossil fuels.
Emerging sustainable approaches include biotechnological processes. For instance, biogenic thiosulfate can be produced using marine methylotroph bacteria from substrates like sodium sulfide, elemental sulfur, and dimethyl sulfide. mdpi.com This bio-based method has shown potential for applications such as gold leaching, offering a greener alternative to traditional cyanidation. mdpi.com Research has also explored the effect of pH on thiosulfate formation in biotechnological processes for removing hydrogen sulfide from gas streams, aiming to optimize sulfur production and reduce unwanted by-products. nih.gov
Another innovative and sustainable approach is the mechanochemical synthesis of this compound pentahydrate. This method involves the mechanical activation of an aqueous sulfur suspension in a solution of sodium sulfite in a planetary ball mill. researchgate.net This process can achieve a high degree of transformation under relatively mild and short-term conditions, reducing energy consumption compared to traditional heating methods. researchgate.net
Improving the efficiency and reducing the environmental footprint of existing methods is also a key area of research. For example, process optimizations that reduce side reactions, improve reaction efficiency and purity, and decrease the usage of raw materials like sulfur are being developed. google.com
Development of Novel this compound Derivatives for Specific Applications
The chemical structure of this compound allows for the synthesis of various derivatives with tailored properties for specific applications. A significant class of these derivatives is the S-alkylthiosulfates, commonly known as Bunte salts. wikipedia.org These are typically prepared through the alkylation of this compound with alkyl halides. wikipedia.orgrsc.org
Bunte salts are valuable intermediates in organic synthesis, particularly for the preparation of thiols through hydrolysis. wikipedia.orgrsc.org This reaction is utilized in the synthesis of compounds like thioglycolic acid. wikipedia.org Research into Bunte salts has expanded their applications. They are used to create self-assembled monolayers (SAMs) on gold surfaces, which have applications in protecting metal surfaces and in the functionalization of nanostructures. mdpi.comacs.org The chemisorption of Bunte salts on gold involves the cleavage of the S-SO3 bond, forming a stable gold-thiolate bond. acs.org
Beyond simple alkyl derivatives, research is exploring more complex this compound derivatives. For example, aromatic redox-active thiosulfates have been synthesized and their ability to form SAMs has been studied. acs.org Acylthiosulfates, both aromatic and aliphatic, have also been prepared and investigated. researchgate.net Furthermore, the reaction of this compound with alkaloids and tertiary amines can produce N-ammonium-S-thiosulfate zwitterions. researchgate.net
The development of these novel derivatives is driven by the need for new materials and reagents with specific functionalities. For instance, the pharmaceutical industry is exploring this compound derivatives for various therapeutic applications. nasdaq.comopenpr.com The potential for creating a wide range of derivatives opens up new possibilities for this compound in materials science, organic synthesis, and medicine.
Interdisciplinary Research Areas for this compound
The versatility of this compound has led to its application and study in a wide range of interdisciplinary research fields, extending beyond traditional chemistry.
In environmental science and agriculture , this compound is investigated for its role in phytoremediation, the use of plants to remove pollutants from the soil. nih.gov Studies have examined its effect on the accumulation of heavy metals like cadmium in plants. nih.gov It is also explored as a potential biostimulant to improve crop nutrition and stress tolerance. nih.gov In the context of Agrobacterium-mediated genetic transformation of plants, this compound has been shown to improve transformation frequency in certain species. researchgate.net
In the field of biomedicine and pharmacology , this compound is being repurposed and investigated for new therapeutic uses. It is studied as a multi-target treatment strategy for late-onset Alzheimer's disease due to its antioxidant, anti-inflammatory, and chelation properties. mdpi.comnih.gov Its ability to act as a hydrogen sulfide donor is also a key area of research, with studies showing it can stimulate the proliferation of endothelial cells and promote neovascularization, which could have implications for treating vascular occlusive diseases. researchgate.net Furthermore, its anti-inflammatory properties have been demonstrated in animal models of systemic inflammation. nih.gov
In materials science , as discussed in the nanotechnology section, this compound is used in the synthesis and modification of advanced materials. Its role as a precursor for sulfur-containing compounds and its ability to influence the morphology of nanoparticles make it a valuable tool for creating materials with specific optical and catalytic properties. nih.govresearchgate.net
The diverse applications of this compound underscore its importance as a versatile chemical compound, with ongoing research continuing to uncover new and innovative uses across multiple scientific disciplines.
Q & A
Q. How to design an iodometric titration experiment to standardize sodium thiosulfate solutions?
Methodological Answer:
-
Prepare a 0.01 M this compound solution using analytical-grade reagents and distilled water to minimize contamination .
-
Standardize the solution against a pure copper standard or potassium iodate (KIO₃) via redox titration. Use starch as an indicator to detect the endpoint (color change from blue-black to colorless) .
-
Calculate molarity using the equation:
Example data from student trials (average concentration: 0.102 M):
Student Concentration (M) Brooke 0.102 Arie 0.107 Average 0.102
Q. How does this compound concentration affect reaction kinetics in acidified solutions?
Methodological Answer:
-
Use the "disappearing cross" method: Vary this compound concentrations (e.g., 5–25 mL in 0–20 mL water) and mix with fixed HCl volume. Measure time for sulfur clouding .
-
Calculate reaction rate as . Plot concentration vs. rate to observe a proportional relationship (doubling concentration doubles rate) .
-
Example experimental setup:
Beaker Na₂S₂O₃ (mL) Water (mL) 1 25 0 2 20 5 3 15 10
Q. How to validate iodometric titration results for trace analysis (e.g., copper in alloys)?
Methodological Answer:
- Perform triplicate titrations to assess precision. Use statistical tools (e.g., standard deviation) to quantify variability.
- Cross-check with certified reference materials (CRMs) or atomic absorption spectroscopy (AAS) for accuracy .
- Example student variability:
Advanced Research Questions
Q. How to resolve contradictions in this compound titration data across replicates?
Methodological Answer:
- Identify error sources:
- Example ANOVA application: Compare treatment means in agricultural studies (e.g., foliar nanoparticle effects) using Duncan’s LSR test () .
Q. How to optimize experimental design for studying this compound in complex matrices (e.g., plant tissues)?
Methodological Answer:
- Use randomized complete block designs (RCBD) to control environmental variability. Assign treatments (e.g., nanoparticle doses) to blocks with three replicates .
- Analyze iodine value () with MSTAT software for significance testing .
Q. What methodological challenges arise in clinical research on this compound as a cyanide antidote?
Methodological Answer:
Q. How to interpret regulatory discrepancies for this compound in industrial applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
